![molecular formula C13H13Cl2N3OS2 B5106198 N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]-3,4-dichlorobenzamide](/img/structure/B5106198.png)
N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]-3,4-dichlorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]-3,4-dichlorobenzamide is a chemical compound with potential applications in scientific research. This compound is commonly referred to as BTD and is known for its unique chemical properties that make it suitable for use in various research areas.
作用机制
The mechanism of action of BTD is not fully understood. However, studies have shown that BTD can inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. By inhibiting the activity of these enzymes, BTD can increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
Studies have shown that BTD can have various biochemical and physiological effects. In addition to its anti-cancer and cognitive-enhancing properties, BTD has also been found to have anti-inflammatory properties. BTD can inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases. BTD has also been found to have antioxidant properties, which can protect cells from oxidative damage.
实验室实验的优点和局限性
One of the primary advantages of using BTD in lab experiments is its unique chemical properties. BTD is a small molecule that can easily penetrate cell membranes, making it suitable for use in cell-based assays. BTD is also stable under various conditions, making it suitable for use in long-term experiments. However, one of the limitations of using BTD in lab experiments is its low solubility in water. This can make it challenging to prepare solutions of BTD for use in experiments.
未来方向
There are several future directions for research on BTD. One area of interest is in the development of BTD-based drugs for the treatment of cancer and Alzheimer's disease. Researchers are also interested in exploring the potential use of BTD in the treatment of other diseases, such as inflammatory diseases and neurodegenerative diseases. Additionally, there is a need for further studies to elucidate the mechanism of action of BTD and to identify potential targets for drug development.
合成方法
The synthesis of BTD involves the reaction of 3,4-dichlorobenzoyl chloride with butylthiocyanate in the presence of triethylamine. The reaction occurs in anhydrous dichloromethane, and the resulting product is purified using column chromatography. The yield of BTD is typically around 50-60%, and the purity can be confirmed using nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
BTD has been found to have potential applications in various scientific research areas. One of the primary areas of interest is in the field of cancer research. Studies have shown that BTD has anti-cancer properties and can inhibit the growth of cancer cells. BTD has also been studied for its potential use in the treatment of Alzheimer's disease. Research has shown that BTD can improve cognitive function and memory in animal models of Alzheimer's disease.
属性
IUPAC Name |
N-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)-3,4-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N3OS2/c1-2-3-6-20-13-18-17-12(21-13)16-11(19)8-4-5-9(14)10(15)7-8/h4-5,7H,2-3,6H2,1H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMAWHTJZSCWTEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2-methoxyethoxy)-1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5106115.png)
![1-(3-cyclopentylpropanoyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5106145.png)
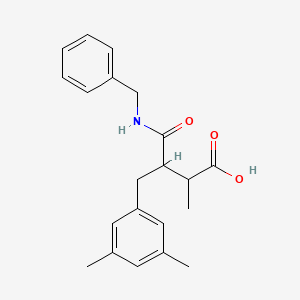
![5-{2-[2-(2-allylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5106160.png)
![2-(4-chlorophenyl)-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5106163.png)
![5-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide](/img/structure/B5106173.png)
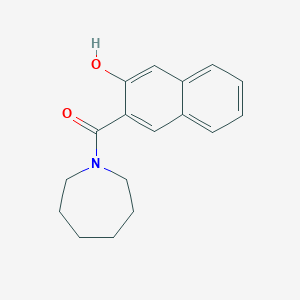
![2-[(1-adamantylmethyl)amino]-1-propanol hydrochloride](/img/structure/B5106183.png)
![1-bromo-2-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B5106188.png)
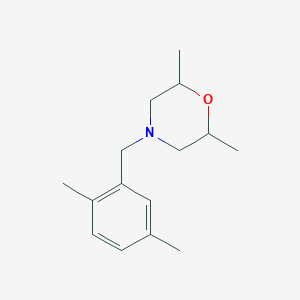
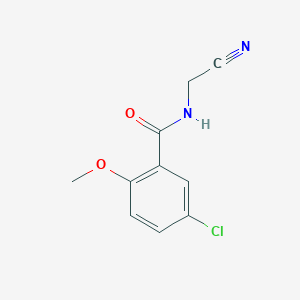
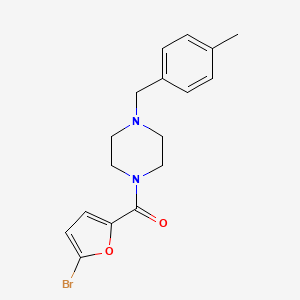
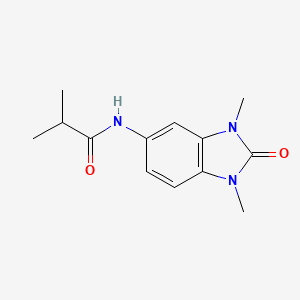
![2-[5-(2-methoxy-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5106223.png)